8-[(3-fluorophenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
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Overview
Description
8-[(3-fluorophenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-fluorophenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Introduction of the isobutyl group: This step involves the alkylation of the pyrrolopyridine core with an isobutyl halide under basic conditions.
Attachment of the 4-fluorobenzyl group: This is typically done through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-[(3-fluorophenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways and mechanisms involved in various diseases.
Chemical Biology: This compound can serve as a tool for probing the function of specific proteins or nucleic acids.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(3-fluorophenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
8-[(3-fluorophenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can be compared with other pyrrolopyridine derivatives, such as:
- N-(4-chlorobenzyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
- N-(4-methylbenzyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly affect the compound’s biological activity, solubility, and other physicochemical properties, making each compound unique in its own right.
Properties
IUPAC Name |
8-(3-fluorophenyl)sulfanyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c24-17-5-4-8-19(15-17)33-22-21-26-30(23(32)29(21)10-9-25-22)16-20(31)28-13-11-27(12-14-28)18-6-2-1-3-7-18/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRLLZFEAPXHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CN=C(C4=N3)SC5=CC=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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